molecular formula C10H9F3O2 B14766486 2,2,2-Trifluoro-1-(5-methoxy-2-methylphenyl)ethanone

2,2,2-Trifluoro-1-(5-methoxy-2-methylphenyl)ethanone

Cat. No.: B14766486
M. Wt: 218.17 g/mol
InChI Key: BATWSFWQTALOEQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methoxy-2-methylphenyl)ethanone is an organic compound with the molecular formula C10H9F3O2 It is a trifluoromethyl ketone derivative, characterized by the presence of a trifluoromethyl group and a methoxy-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-methoxy-2-methylphenyl)ethanone typically involves the reaction of a suitable aromatic precursor with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. The reaction conditions often include:

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents include dichloromethane or chloroform.

    Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methoxy-2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl-substituted carboxylic acids.

    Reduction: Formation of 2,2,2-trifluoro-1-(5-methoxy-2-methylphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methoxy-2-methylphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methoxy-2-methylphenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes or receptors more effectively. The methoxy group on the aromatic ring can also influence its binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-phenylethanone
  • 2,2,2-Trifluoro-1-(m-tolyl)ethanone
  • 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(5-methoxy-2-methylphenyl)ethanone is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methoxy-2-methylphenyl)ethanone

InChI

InChI=1S/C10H9F3O2/c1-6-3-4-7(15-2)5-8(6)9(14)10(11,12)13/h3-5H,1-2H3

InChI Key

BATWSFWQTALOEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)C(=O)C(F)(F)F

Origin of Product

United States

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